1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-bromophenyl group and at the 4-position with a methyl-substituted acetyl moiety. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions between azides and acetylacetone derivatives.
Properties
IUPAC Name |
1-[1-(3-bromophenyl)-5-methyltriazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-11(8(2)16)13-14-15(7)10-5-3-4-9(12)6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFBKDTBQQRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in pharmacology.
Synthesis
The synthesis of the compound involves the reaction of 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with bromine. The structure was confirmed through X-ray diffraction studies, revealing a non-centrosymmetric monoclinic crystal system with specific torsion angles that influence its biological properties .
Biological Activity
The biological activity of this compound has been investigated across various studies focusing on its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
The compound exhibits significant antimicrobial activity against a range of pathogens. In one study, it was found to inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods with reference compounds such as ampicillin and amphotericin B .
| Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 4 |
| Escherichia coli | 16 | Gentamicin | 8 |
| Candida albicans | 32 | Amphotericin B | 16 |
Antiviral Activity
Research indicates that derivatives of triazoles can exhibit antiviral properties by inhibiting viral replication. The specific mechanisms often involve interference with viral enzymes or host cell interactions .
Anticancer Activity
In vitro studies have shown that the compound has potential anticancer effects, particularly against certain cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the bromophenyl group significantly enhances the biological activity of the triazole ring. Modifications in the substituents on the triazole ring can lead to variations in potency against different microbial strains and cancer cells .
Case Studies
Several case studies highlight the effectiveness of this compound in therapeutic applications:
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized triazole derivatives showed that modifications led to increased potency against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The most potent derivatives had MIC values below 4 µg/mL .
- Antiviral Evaluation : In a screening of compounds for antiviral activity against influenza viruses, derivatives similar to this compound demonstrated significant inhibition rates, suggesting potential for development as antiviral agents .
Scientific Research Applications
The structure of 1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one features a triazole ring that is integral to its biological activity. The presence of the bromine atom enhances its reactivity and potential for interaction with biological targets .
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its ability to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Triazole compounds are known for their anticancer activities. The specific compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies have reported that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that this compound may act by interfering with cell cycle progression and inducing oxidative stress within cancer cells .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes such as VIM-2 Metallo-β-Lactamase and α-glucosidases. These enzymes are critical in antibiotic resistance mechanisms and glucose metabolism, respectively. By inhibiting these enzymes, the compound may contribute to overcoming drug resistance in bacteria and managing diabetes .
Agrochemical Applications
In addition to its pharmaceutical potential, this triazole derivative is being explored for use in agrochemicals. Its fungicidal properties make it a candidate for developing new crop protection agents against fungal pathogens that affect agricultural yields. Preliminary studies suggest that it can effectively control several plant pathogens without causing phytotoxicity .
Case Study 1: Antimicrobial Testing
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM). Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound activates apoptotic pathways in cancer cells .
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibited VIM-2 Metallo-β-Lactamase with an IC50 value of 25 µM. This finding suggests its potential utility in combination therapies to restore the efficacy of β-lactam antibiotics against resistant bacterial strains .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the 3-bromophenyl group participates in substitution reactions with nucleophiles.
Mechanistic Insight :
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The electron-withdrawing triazole ring activates the bromophenyl group for SNAr reactions .
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Steric hindrance from the 3-bromo substituent reduces reaction rates compared to para-substituted analogs .
Cycloaddition Reactions
The 1,2,3-triazole core undergoes cycloaddition with alkynes or azides under copper catalysis:
Key Observations :
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The methyl group at position 5 of the triazole enhances regioselectivity during cycloaddition .
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Reaction efficiency depends on solvent polarity (DMF > ethanol) .
Oxidation and Reduction
The ethanone moiety undergoes redox transformations:
| Reaction Type | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 60°C, 3 h | Carboxylic acid derivative | Over-oxidation risks |
| Reduction | NaBH₄, MeOH | RT, 1 h | Secondary alcohol | Chemoselective for ketone |
Structural Impact :
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Oxidation products show increased solubility in polar solvents .
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Reduced alcohol derivatives exhibit hydrogen-bonding capabilities .
Condensation Reactions
The ketone group reacts with nitrogen nucleophiles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydroxylamine hydrochloride | Ethanol, reflux, 5 h | (E)-1-(5-Methyl-1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | 86% |
| Hydrazine hydrate | Ethanol, RT, 12 h | Hydrazone derivative | 78% |
Applications :
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Oxime derivatives serve as intermediates for heterocycle synthesis .
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Hydrazones show antimicrobial activity in preliminary assays .
Halogenation
Further bromination occurs under specific conditions:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| Br₂ | Acetic acid, 80°C, 20 min | Dibrominated analog at α-carbon of ethanone | Enhanced electrophilicity |
Crystallographic Data :
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Post-bromination derivatives exhibit altered torsion angles (-50.5° vs. -45.2° in parent compound), affecting molecular packing .
Stability and Degradation
Comparison with Similar Compounds
Spectral and Physicochemical Properties
- IR Spectroscopy : The carbonyl (C=O) stretch appears consistently at 1680–1718 cm⁻¹ across analogs, confirming the acetyl group .
- ¹H NMR : Methyl groups on the triazole (2.2–2.5 ppm) and aromatic protons (7.0–7.8 ppm) are characteristic. Electron-withdrawing substituents (e.g., Br, Cl) deshield adjacent protons, shifting signals downfield .
- Melting Points : Vary widely (118–236°C), influenced by substituent polarity and crystallinity. For example, 4-methoxyphenyl derivatives exhibit lower melting points (128–160°C) compared to halogenated analogs .
Key Differentiators of the 3-Bromophenyl Analog
- Electronic Effects : The bromine atom’s strong electron-withdrawing nature may enhance electrophilic reactivity compared to Cl or OCH₃ analogs, impacting interaction with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
